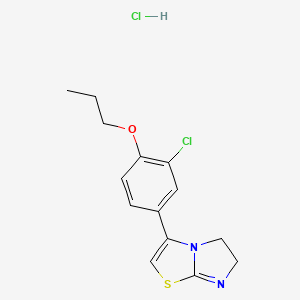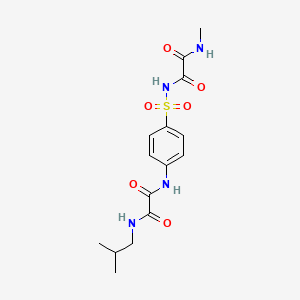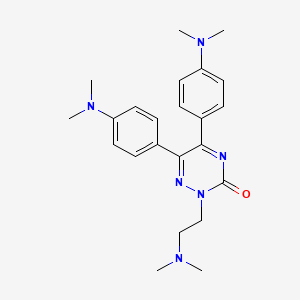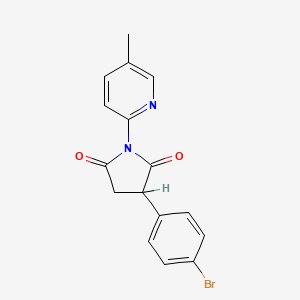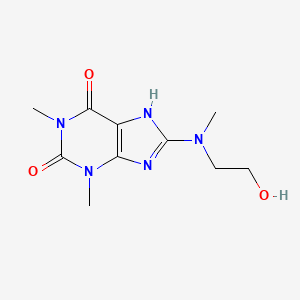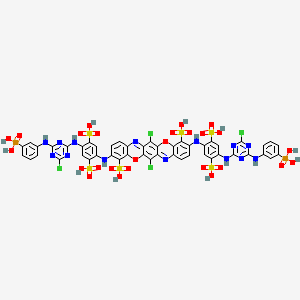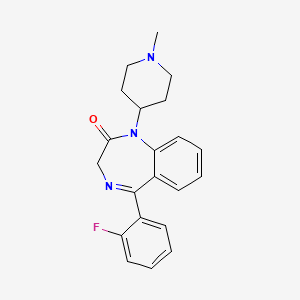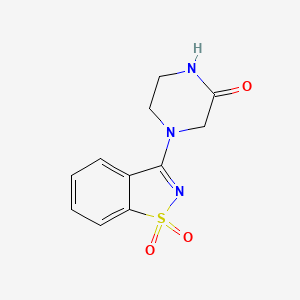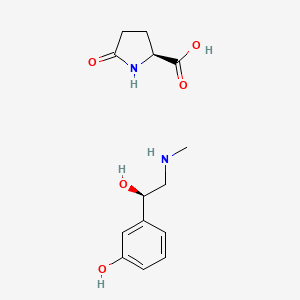
Phenylephrine pidolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylephrine pidolate is a chemical compound that combines phenylephrine, a well-known alpha-1 adrenergic receptor agonist, with pidolic acid. Phenylephrine is commonly used as a decongestant, vasopressor, and mydriatic agent. The combination with pidolic acid enhances its stability and bioavailability, making it a valuable compound in various medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylephrine pidolate typically involves the reaction of phenylephrine with pidolic acid. Phenylephrine can be synthesized through the asymmetric hydrogenation of a precursor compound using a ruthenium-containing BINAP catalyst system . The reaction conditions for this process include maintaining a controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the purification of the final product through crystallization or other separation techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: Phenylephrine pidolate undergoes various chemical reactions, including:
Oxidation: Phenylephrine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert phenylephrine to its corresponding alcohol derivatives.
Substitution: Phenylephrine can undergo substitution reactions, particularly at the hydroxyl and amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenylephrine derivatives.
Scientific Research Applications
Phenylephrine pidolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Utilized in the development of decongestants, vasopressors, and mydriatic agents.
Industry: Applied in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Phenylephrine pidolate exerts its effects primarily through its action on alpha-1 adrenergic receptors. By binding to these receptors, it induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The molecular targets include the alpha-1 adrenergic receptors on vascular smooth muscle cells, which activate signaling pathways involving calcium ions and protein kinases .
Comparison with Similar Compounds
Phenylephrine pidolate can be compared with other similar compounds such as:
Phenylephrine Hydrochloride: Another salt form of phenylephrine, commonly used in decongestants and vasopressors.
Pseudoephedrine: A decongestant with a similar mechanism of action but different pharmacokinetic properties.
Ephedrine: A compound with both alpha and beta adrenergic activity, used as a bronchodilator and stimulant.
Uniqueness: this compound’s combination with pidolic acid enhances its stability and bioavailability compared to other forms of phenylephrine. This makes it particularly useful in formulations where prolonged action and stability are desired.
Properties
CAS No. |
93963-54-3 |
|---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2.C5H7NO3/c1-10-6-9(12)7-3-2-4-8(11)5-7;7-4-2-1-3(6-4)5(8)9/h2-5,9-12H,6H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t9-;3-/m00/s1 |
InChI Key |
NSUXTBXMGMEBDG-SCKZZFMESA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
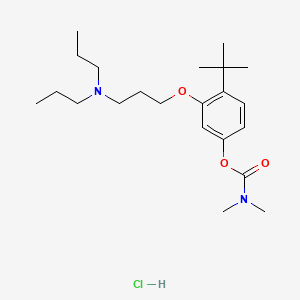
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
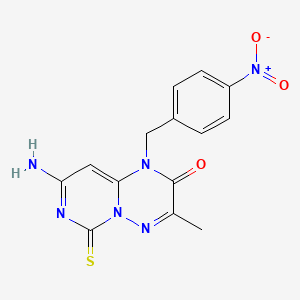
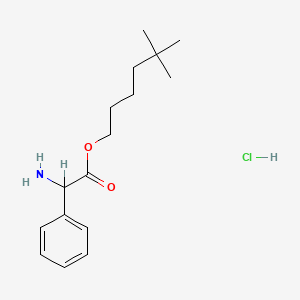
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
